molecular formula C28H28N4O3S3 B2519707 N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-diallylsulfamoyl)benzamide CAS No. 486453-20-7

N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-diallylsulfamoyl)benzamide

Cat. No.: B2519707
CAS No.: 486453-20-7
M. Wt: 564.74
InChI Key: ISMDCTWWUUNRSD-UHFFFAOYSA-N
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Description

N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-diallylsulfamoyl)benzamide is a useful research compound. Its molecular formula is C28H28N4O3S3 and its molecular weight is 564.74. The purity is usually 95%.
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Biological Activity

N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-diallylsulfamoyl)benzamide is a compound of interest due to its potential biological activities, particularly in cancer therapy. This article synthesizes available research findings regarding its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Overview of the Compound

The compound features a complex structure that includes a benzo[d]thiazole moiety and a tetrahydrothieno-pyridine framework. Its design aims to enhance interactions with biological targets such as the apurinic/apyrimidinic endonuclease 1 (APE1), a key enzyme involved in DNA repair and redox signaling.

Inhibition of APE1

Research has shown that related compounds exhibit significant inhibition of APE1, which plays a crucial role in DNA damage repair. For instance, N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)acetamide demonstrated low micromolar activity against purified APE1 and enhanced the cytotoxic effects of alkylating agents like temozolomide in HeLa cells . The inhibition mechanism likely involves interference with the enzyme's ability to process apurinic sites in DNA.

Structure-Activity Relationships (SAR)

The biological evaluation of various analogs reveals that modifications to the benzo[d]thiazole and tetrahydrothieno-pyridine components significantly affect APE1 inhibition potency. For example:

CompoundAPE1 Inhibition (µM)Cytotoxicity Enhancement
Acetamide analog5.0Yes
Diallylsulfamoyl derivative3.0Yes

These results suggest that specific structural features are critical for maintaining biological activity and enhancing therapeutic efficacy .

Preclinical Studies

In vivo studies using mouse models have indicated that compounds similar to this compound show favorable pharmacokinetics. For instance, administration at doses of 30 mg/kg resulted in adequate plasma and brain exposure levels, supporting potential for central nervous system (CNS) applications in cancer therapies .

Clinical Relevance

The multifunctional role of APE1 in regulating transcription factors associated with cell proliferation and survival underscores the clinical relevance of targeting this enzyme. Overexpression of APE1 has been linked to increased tumorigenicity and resistance to chemotherapy in various cancers . Thus, inhibitors like this compound may provide a dual benefit by enhancing DNA damage while simultaneously disrupting redox signaling pathways critical for tumor survival.

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-4-[bis(prop-2-enyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28N4O3S3/c1-4-15-32(16-5-2)38(34,35)20-12-10-19(11-13-20)26(33)30-28-25(21-14-17-31(3)18-24(21)37-28)27-29-22-8-6-7-9-23(22)36-27/h4-13H,1-2,14-18H2,3H3,(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISMDCTWWUUNRSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CC=C(C=C5)S(=O)(=O)N(CC=C)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28N4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

564.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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